2-Methyl-d3-propionic-3,3,3-d3 acid

Overview

Description

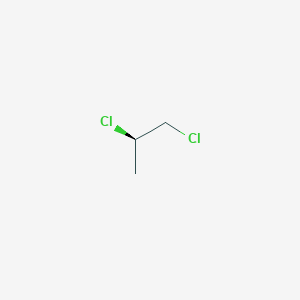

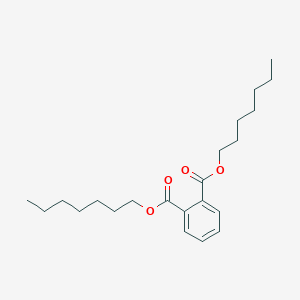

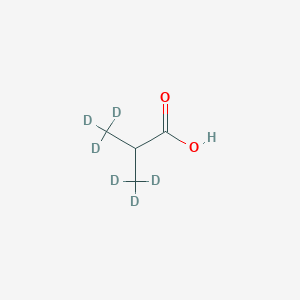

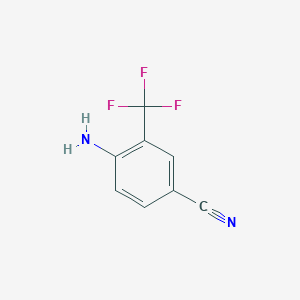

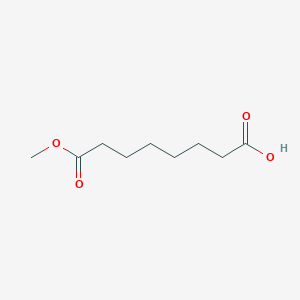

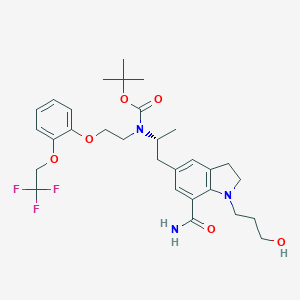

"2-Methyl-d3-propionic-3,3,3-d3 acid" is a chemically labeled form of propionic acid, where specific hydrogen atoms have been replaced with deuterium (d3), an isotope of hydrogen. This modification makes it a valuable tool in various scientific studies, including metabolic research, due to its stable isotopic labeling.

Synthesis Analysis

The synthesis of 2-Methyl-d3-propionic-3,3,3-d3 acid involves the alkylation of diethyl allylmalonate with iodomethane-d3, followed by deallylation and hydrolysis. This process yields highly pure methylmalonic and propionic acids labeled at the methyl groups. Decarboxylation of methyl-d3-malonic acid affords propionic-3,3,3-d3 acid with high purity (Allevi, Longo, & Anastasia, 1999).

Molecular Structure Analysis

The molecular structure of propionic acid, the parent molecule of 2-Methyl-d3-propionic-3,3,3-d3 acid, predominantly exists in a cis-conformation, where the methyl group eclipses the carbonyl bond, and the hydroxyl hydrogen is situated between the two oxygen atoms. This conformation is crucial for understanding the interactions and reactivity of its deuterated analog (Stiefvater, 1975).

Scientific Research Applications

Recovery and Synthesis Applications

Recovery of Propionic Acid

Propionic acid, an important carboxylic acid in various industries, has been studied for its recovery from aqueous solutions using reactive extraction methods. The study by Keshav, Chand, and Wasewar (2009) explores the extraction of propionic acid with Aliquat 336 in different diluents, providing insights into the efficient recovery of propionic acid, which could be relevant for derivatives like 2-Methyl-d3-propionic-3,3,3-d3 acid (Keshav, Chand, & Wasewar, 2009).

Synthesis of Propionic Acid Derivatives

The synthesis of 3-hydroxyl-2,2-dimethyl-propionic acid by Zhe (2000) through esterification-oxidation-hydrolysis processes highlights methodologies that could be adapted for synthesizing 2-Methyl-d3-propionic-3,3,3-d3 acid and its derivatives (Hong Zhe, 2000).

Medicinal Chemistry Applications

Bioinspired Methylating Agents

Wang et al. (2020) developed a robust d3-methylating agent, DMTT, demonstrating its selectivity in d3-methylation of complex molecules. This study is critical for medicinal chemistry, where isotopic labeling, including deuterium, enhances the tracing and stability of drug molecules without altering their biological function significantly (Wang et al., 2020).

Material Science Applications

Hyperbranched Copolymers

Liu et al. (2012) synthesized amphiphilic hyperbranched copolymers using 2,2-bis(hydroxymethyl)propionic acid-based dendrons. These copolymers, with their unique encapsulation capacities for hydrophilic guests, showcase the potential of propionic acid derivatives in creating advanced materials with specific functional properties (Liu et al., 2012).

Analytical Chemistry Applications

Isotope Labeling and Derivatization

The work by Bollenbach et al. (2022) on the derivatization of methylmalonic acid to its pentafluorobenzyl derivative and its measurement in human urine by GC-MS illustrates the analytical applications of propionic acid derivatives. This study emphasizes the importance of such derivatives in developing sensitive and specific analytical methodologies for biological samples (Bollenbach et al., 2022).

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-Methyl-d3-propionic-3,3,3-d3 acid is the signal transducer and activator of transcription 3 (STAT3) signaling pathway . This pathway plays a crucial role in many cellular processes such as cell growth and apoptosis.

Mode of Action

2-Methyl-d3-propionic-3,3,3-d3 acid interacts with its target by acting as an inhibitor . It inhibits the STAT3 signaling pathway, which can lead to the suppression of cell growth and induction of cell apoptosis .

Biochemical Pathways

The compound affects the STAT3 signaling pathway . The inhibition of this pathway can lead to a decrease in cell proliferation and an increase in cell apoptosis, affecting the overall growth and survival of cells .

Result of Action

The molecular and cellular effects of the action of 2-Methyl-d3-propionic-3,3,3-d3 acid include the inhibition of cell growth and the induction of cell apoptosis . These effects are primarily due to the compound’s inhibitory action on the STAT3 signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-d3-propionic-3,3,3-d3 acid. For instance, the compound is stable if stored under recommended conditions . .

properties

IUPAC Name |

3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482005 | |

| Record name | 2-methyl-d3-propionic-3,3,3-d3 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-d3-propionic-3,3,3-d3 acid | |

CAS RN |

29054-08-8 | |

| Record name | 2-methyl-d3-propionic-3,3,3-d3 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)